4-[(Phenylthio)methyl]benzoic acid
Overview
Description
“4-[(Phenylthio)methyl]benzoic acid” is a chemical compound with the molecular formula C14H12O2S . It is a derivative of benzoic acid, where a phenylthiomethyl group is attached to the fourth carbon of the benzene ring .
Synthesis Analysis
The synthesis of “4-[(Phenylthio)methyl]benzoic acid” can be achieved through various methods. One such method involves the reaction of methyl 4-(phenylthio)benzoate with lithium hydroxide monohydrate in a mixture of tetrahydrofuran, methanol, and water . The mixture is stirred at 20°C for 4 hours, then neutralized to pH=1 with concentrated hydrochloric acid and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of “4-[(Phenylthio)methyl]benzoic acid” consists of a benzene ring attached to a carboxylic acid group and a phenylthiomethyl group . The molecule has a molar refractivity of 65.8±0.4 cm³ and a polarizability of 26.1±0.5 10^-24 cm³ .Physical And Chemical Properties Analysis
“4-[(Phenylthio)methyl]benzoic acid” has a density of 1.3±0.1 g/cm³, a boiling point of 422.0±28.0 °C at 760 mmHg, and a flash point of 209.0±24.0 °C . It has a molar volume of 175.1±5.0 cm³ .Scientific Research Applications
Industrial Wastewater Treatment
- Application : This study aimed to investigate the adsorption characteristic behavior of a similar compound, 4-(((4-(phenyldiazenyl) phenyl) imino) methyl) benzoic acid molecule, as an azo dye on boron nitride nanotube (BNNT) (8,0) by using density functional theory (DFT) method .
- Method : The study used the DFT method to investigate the adsorption behavior of the compound on BNNT. The electronic properties of the compound and BNNT and the combination of them were explored and discussed .
- Results : Thermodynamic function analysis suggests considerable advantages for the adsorption of the mentioned compound onto BNNT .
Medicinal Applications
- Application : Pyrrole subunit, which is a part of the compound structure, has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- Method : The study discusses various tactical approaches to synthesize pyrrole and pyrrole containing analogs .
- Results : The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .
Benzylic Oxidations and Reductions
- Application : The benzylic hydrogens of alkyl substituents on a benzene ring, which is a part of the compound structure, are activated toward free radical attack . This property is used in various chemical reactions, including oxidations and reductions .
- Method : Oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred . Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
- Results : The results of these reactions can vary depending on the specific compounds and conditions used .
Thermochemical Data Analysis
- Application : The NIST Chemistry WebBook provides thermochemical data for various compounds, including 4-methylbenzoic acid, which is structurally similar to "4-[(Phenylthio)methyl]benzoic acid" . This data can be used in various scientific research applications, including the study of chemical reactions and processes .
- Method : The data is collected using various experimental methods and compiled into a database .
- Results : The results include various thermochemical properties of the compounds, such as heat of formation, entropy, and heat capacity .
Acidity of Substituted Benzoic Acids
- Application : The acidity of substituted benzoic acids, such as “4-[(Phenylthio)methyl]benzoic acid”, can be influenced by the presence of electron-withdrawing groups . This property can be used in various chemical reactions and processes .
- Method : The acidity of the compound can be determined using various experimental methods, such as titration .
- Results : The results can provide valuable information about the compound’s reactivity and potential applications .
Ortho-Effect in Substituted Aromatic Acids and Bases
- Application : The ortho-effect is a phenomenon in which an ortho-group causes steric hindrance, forcing the −COOH, −NHX2 or some other bulky group to move out of the plane, inhibiting resonance . This effect can influence the properties and reactivity of substituted aromatic acids and bases, such as "4-[(Phenylthio)methyl]benzoic acid" .
- Method : The ortho-effect can be studied using various experimental and theoretical methods, such as spectroscopy and computational chemistry .
- Results : The results can provide valuable insights into the structure-activity relationships of the compounds .
properties
IUPAC Name |
4-(phenylsulfanylmethyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCGTVWKHISHFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893834 | |
Record name | 4-(Phenylsulfanylmethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Phenylthio)methyl]benzoic acid | |
CAS RN |
88382-49-4 | |
Record name | 4-(Phenylsulfanylmethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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